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A detailed examination of two leading GLP-1 receptor agonists, semaglutide acetate and
dulaglutide, reveals nuances in their cardiovascular benefits. While both medications have
demonstrated significant efficacy in reducing cardiovascular risk in patients with type 2
diabetes, recent head-to-head real-world evidence and indirect comparisons of their pivotal
cardiovascular outcome trials (CVOTS) suggest potential differences in the magnitude of their
protective effects.

This guide provides a comprehensive comparison of semaglutide and dulaglutide on
cardiovascular outcomes, intended for researchers, scientists, and drug development
professionals. The analysis is based on data from key clinical trials and real-world studies, with
a focus on major adverse cardiovascular events (MACE).

Quantitative Analysis of Cardiovascular Outcomes

The following table summarizes the key cardiovascular outcome data from the pivotal trials for
semaglutide (SUSTAIN 6) and dulaglutide (REWIND), as well as a recent head-to-head real-
world study (REACH).
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Outcome

Semaglutide
(SUSTAIN 6) vs.
Placebo

Dulaglutide
(REWIND) vs.
Placebo

Semaglutide vs.
Dulaglutide
(REACH Study)

Primary Composite
Outcome (MACE)

HR: 0.74 (95% ClI,
0.58-0.95); P<0.001

for noninferiority

HR: 0.88 (95% ClI,
0.79-0.99); P=0.026

HR: 0.77 (95% ClI,
0.71-0.84)

Cardiovascular Death

HR: 0.98 (95% ClI,
0.66-1.44)

HR: 0.91 (95% ClI,
0.78-1.06)

Not Reported

Non-fatal Myocardial

Infarction

HR: 0.74 (95% ClI,
0.51-1.08)

HR: 0.96 (95% ClI,
0.79-1.16)

HR: 0.94 (95% ClI,
0.91-0.97)

Non-fatal Stroke

HR: 0.61 (95% ClI,
0.38-0.99)

HR: 0.76 (95% ClI,
0.61-0.95)

HR: 0.90 (95% ClI,
0.87-0.93)

All-Cause Mortality

Not significant

HR: 0.90 (95% ClI,
0.80-1.01)

HR: 0.75 (95% ClI,
0.72-0.78)

Hospitalization for

Heart Failure

Not significant

Not significant

HR: 0.88 (95% ClI,
0.85-0.91)

Expanded MACE

Not Reported

Not Reported

HR: 0.75 (95% ClI,
0.70-0.82)

MACE (Major Adverse Cardiovascular Events) is typically a composite of cardiovascular death,
non-fatal myocardial infarction, and non-fatal stroke. Expanded MACE in the REACH study
included hospitalization for unstable angina or heart failure.[1][2][3][4][5][6][7] HR = Hazard
Ratio; Cl = Confidence Interval.

Experimental Protocols

The cardiovascular benefits of semaglutide and dulaglutide were established in two major
cardiovascular outcome trials: SUSTAIN 6 and REWIND, respectively.

SUSTAIN 6 (Trial to Evaluate Cardiovascular and Other
Long-term Outcomes with Semaglutide in Subjects with
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Type 2 Diabetes)

Objective: To assess the cardiovascular safety of once-weekly subcutaneous semaglutide
compared to placebo in patients with type 2 diabetes at high cardiovascular risk.[4][7] The
primary hypothesis was non-inferiority.[4][7]

Study Design: A randomized, double-blind, placebo-controlled, multicenter, international trial.

[5]

Participants: 3,297 patients with type 2 diabetes and a high risk of cardiovascular events
were randomized to receive either semaglutide (0.5 mg or 1.0 mg) or placebo once weekly
for 104 weeks.[4][5][7]

Inclusion Criteria: Patients with type 2 diabetes who were drug-naive or treated with one or
more glucose-lowering drugs, with an HbAlc of 7.0% or greater, and who were aged 50
years or older with established cardiovascular disease or chronic kidney disease, or 60 years
or older with at least one cardiovascular risk factor.

Primary Endpoint: The primary composite outcome was the first occurrence of a major
adverse cardiovascular event (MACE), defined as cardiovascular death, non-fatal myocardial
infarction, or non-fatal stroke.[4][5][7]

Statistical Analysis: A time-to-event analysis was performed using a Cox proportional-
hazards model to assess non-inferiority, with a pre-specified non-inferiority margin of 1.8 for
the hazard ratio.[8]

REWIND (Researching Cardiovascular Events with a
Weekly Incretin in Diabetes)

Objective: To assess the effect of once-weekly dulaglutide on major adverse cardiovascular
events in a broad population of patients with type 2 diabetes with and without established
cardiovascular disease.[5][9][10]

Study Design: A randomized, double-blind, placebo-controlled, multicenter, international trial.
[2][11]
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o Participants: 9,901 patients with type 2 diabetes were randomized to receive either
dulaglutide 1.5 mg or placebo once weekly. The median follow-up was 5.4 years.[3][5][6][10]

« Inclusion Criteria: Adults with type 2 diabetes with a history of a cardiovascular event or
cardiovascular risk factors.[2][11] A key feature of the REWIND trial was the inclusion of a
majority of participants (69%) without established cardiovascular disease at enrollment.[10]

e Primary Endpoint: The primary composite outcome was the first occurrence of a major
adverse cardiovascular event (MACE), defined as cardiovascular death, non-fatal myocardial
infarction, or non-fatal stroke.[9][11]

 Statistical Analysis: A time-to-event analysis was conducted using a Cox proportional-
hazards model to test for superiority of dulaglutide over placebo.

Signaling Pathways

The cardiovascular benefits of GLP-1 receptor agonists like semaglutide and dulaglutide are
mediated through multiple signaling pathways. These pathways are activated upon binding of
the agonist to the GLP-1 receptor, which is expressed in various cardiovascular tissues,
including the heart and blood vessels.
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Intracellular Signaling Cascades Cardiovascular Outcomes
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Caption: GLP-1 Receptor Agonist Signaling Pathway in the Cardiovascular System.

Conclusion

Both semaglutide and dulaglutide have demonstrated clear cardiovascular benefits in patients
with type 2 diabetes. The SUSTAIN 6 and REWIND trials established their efficacy in reducing
major adverse cardiovascular events compared to placebo.[4][6] The recent head-to-head real-
world evidence from the REACH study suggests that semaglutide may be associated with a
greater reduction in MACE and all-cause mortality compared to dulaglutide in a Medicare
population with established atherosclerotic cardiovascular disease.[1][2] However, it is
important to consider the differences in the trial populations of SUSTAIN 6 and REWIND, with
the latter including a larger proportion of patients without established cardiovascular disease.
[10] The observed differences in outcomes may be influenced by these population
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characteristics. Further head-to-head randomized controlled trials are needed to definitively
compare the cardiovascular efficacy of these two important therapies. The underlying
mechanisms for their cardiovascular benefits are multifactorial, involving direct effects on the
vasculature and heart through established signaling pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15602793?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15602793?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

